molecular formula C8H8FNO3 B582544 ethyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 1214332-60-1

ethyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B582544
CAS No.: 1214332-60-1
M. Wt: 185.154
InChI Key: GMAWUUPXPDZNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.152 g/mol It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 3-position, a keto group at the 6-position, and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with 3-fluorobenzaldehyde in the presence of a base, followed by cyclization and oxidation steps to introduce the keto group at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom at the 3-position can enhance the compound’s binding affinity to certain enzymes or receptors, while the keto group at the 6-position can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

**Similar Compounds

Properties

CAS No.

1214332-60-1

Molecular Formula

C8H8FNO3

Molecular Weight

185.154

IUPAC Name

ethyl 3-fluoro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11)

InChI Key

GMAWUUPXPDZNFN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=O)N1)F

Synonyms

ethyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.